![molecular formula C22H21FN6O3S B2617559 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-24-9](/img/structure/B2617559.png)

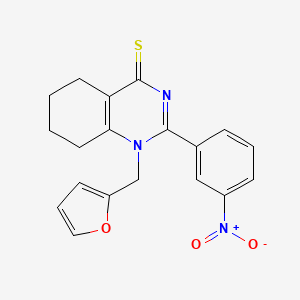

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

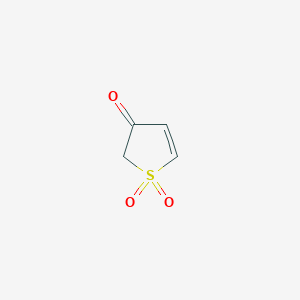

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a nitrophenyl group, a fluorophenyl group, a thiazolotriazol group, and a hydroxyl group . These functional groups suggest that the compound could have a variety of chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, nitrophenyl group, and fluorophenyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic attack . The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar nitro, hydroxyl, and amine groups could increase its solubility in water .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Compounds within the same family as the specified chemical, especially those with 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents. For instance, a study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial effectiveness, with some compounds showing promising results against the test microorganisms (Bektaş et al., 2007).

Receptor Antagonist Activity

Another research avenue explores the receptor antagonist activities of similar compounds. A study highlighted the preparation and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity, revealing potent 5-HT2 antagonist activities. This suggests the potential for these compounds in neuropsychiatric disorder therapies (Watanabe et al., 1992).

Antidiabetic Potential

Further research into triazolo-pyridazine-6-yl-substituted piperazines has identified potential anti-diabetic medications. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in managing type 2 diabetes. Some derivatives demonstrated excellent antioxidant and insulinotropic activity, marking them as candidates for further development in diabetes treatment (Bindu et al., 2019).

Antiviral and Antimicrobial Applications

New urea and thiourea derivatives of piperazine doped with other active groups have shown promising antiviral and antimicrobial activities. These compounds were synthesized and evaluated, with some displaying significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, underscoring their potential use in treating infectious diseases (Reddy et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of action

Compounds with a piperazine ring, like “5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, often interact with various receptors in the body. For example, they can bind to serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep .

Mode of action

The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation of the receptor, which can affect the transmission of signals within the cell .

Biochemical pathways

The exact pathways affected by “this compound” would depend on its specific targets. If it targets serotonin receptors, for example, it could affect the serotonin signaling pathway, which has downstream effects on mood and behavior .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological environment. For example, the presence of a piperazine ring could influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it affects serotonin receptors, it could lead to changes in neuronal firing patterns, which could have effects at the cellular and behavioral levels .

Action environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of a compound like “this compound”. For example, extreme pH values could affect the compound’s ionization state, which could influence its interaction with its targets .

Propriétés

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZHSBDHUKQEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)

![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)

![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

![N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617489.png)

![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2617499.png)